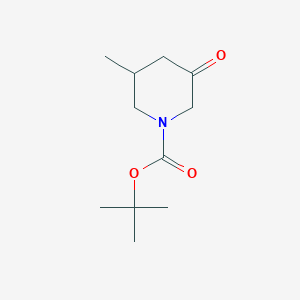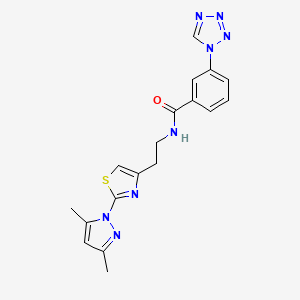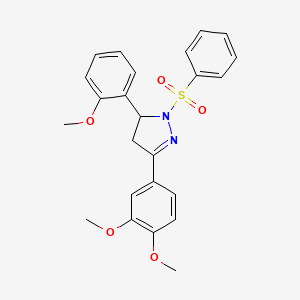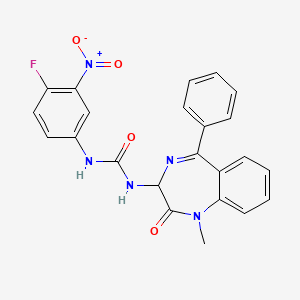![molecular formula C12H14N4O3S B2375368 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide CAS No. 1796917-57-1](/img/structure/B2375368.png)
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed various synthetic pathways to create novel compounds related to 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide. These compounds exhibit a range of biological activities, including herbicidal, antimicrobial, and potential anti-inflammatory effects. For instance, the synthesis of herbicide analogues showing auxin-like symptoms suggests potential agricultural applications (Hegde & Mahoney, 1993). Similarly, compounds with antimicrobial activities against various bacteria and fungi have been synthesized, indicating their potential in medical applications (Stanchev et al., 1999).
Development of Fluorescent Materials
The exploration of carbon dots (CDs) with high fluorescence quantum yield highlights the potential of thiazolo[5,4-c]azepin derivatives in the development of new fluorescent materials. These compounds serve as the origin of fluorescence in N,S-doped CDs, which could be applied in various fields including bioimaging and sensor technology (Shi et al., 2016).
Antifungal and Antiallergic Applications
Further research into thiazolo[5,4-c]azepin derivatives has revealed their potential antifungal properties, suggesting their use in developing new antifungal agents. Additionally, some derivatives have been studied for their antiallergic activities, offering a basis for new antiallergic medications (Al-Thebeiti, 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, the compound can disrupt the cell cycle and potentially induce cell death .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from phosphorylating other proteins that are necessary for cell cycle progression .
Biochemical Pathways
The inhibition of Chk1 affects several biochemical pathways. Most notably, it disrupts the DNA damage response pathway. Under normal conditions, Chk1 is activated in response to DNA damage and helps to halt the cell cycle, allowing time for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .
Result of Action
The inhibition of Chk1 by this compound leads to the disruption of the cell cycle and the accumulation of DNA damage. This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also target Chk1 could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Análisis Bioquímico
Biochemical Properties
It is known to interact with the Serine/threonine-protein kinase Chk1 in humans . This interaction suggests that the compound may play a role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide is not well-defined . It is known to interact with the Serine/threonine-protein kinase Chk1, suggesting a potential role in cell cycle regulation and DNA repair
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Propiedades
IUPAC Name |
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-8-4-3-7(14-8)10(18)16-12-15-6-2-1-5-13-11(19)9(6)20-12/h7H,1-5H2,(H,13,19)(H,14,17)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJRIDFAKKBZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)
![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)
![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)

![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2375306.png)
![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)
